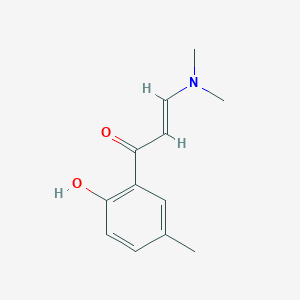

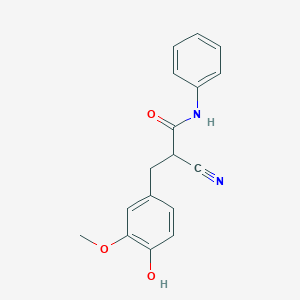

3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one

概要

説明

3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one, also known as DMAMP, is a synthetic compound that has recently been studied for its potential applications in scientific research. DMAMP is an amide-based compound that has been utilized in a variety of studies due to its unique properties. This compound has been used in a variety of experiments due to its ability to interact with certain proteins, enzymes, and receptors in the body. DMAMP has been utilized in studies that investigate the biochemical and physiological effects of certain compounds, as well as its potential applications in drug discovery and development.

科学的研究の応用

Synthesis of Chromones and Related Compounds

3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one is utilized in synthesizing various chromones and related compounds. Panja, Maiti, and Bandyopadhyay (2010) demonstrated its reactivity with allyl bromide, prenyl bromide, benzyl bromide, and α,α’-dibromo-p-xylene to produce 3-allyl-, 3-prenyl-chromones, homoisoflavones, and bischromones, respectively (Panja, Maiti, & Bandyopadhyay, 2010).

Structural and Physicochemical Properties

The compound's crystal structure, showing nearly coplanar aniline and hydroxyphenyl groups, was studied by Liu et al. (2002), providing insights into its molecular planarity strongly influenced by the 2'-hydroxyl group (Liu et al., 2002). Khan, Asiri, and Aqlan (2016) investigated its optical properties and physicochemical characteristics, including solvatochromic properties, extinction coefficient, stokes shift, oscillator strength, transition dipole moment, fluorescence quantum yield, and photochemical quantum yield (Khan, Asiri, & Aqlan, 2016).

Nonlinear Optical Properties

The nonlinear optical properties of a novel chalcone derivative compound synthesized from this compound were investigated by Rahulan et al. (2014). The study revealed its potential for optical device applications like optical limiters, exhibiting different absorption behavior at varying laser intensities (Rahulan et al., 2014).

Catalysis in Arylation Reactions

Cheng et al. (2009) found that the compound serves as an excellent ligand for copper-catalyzed N-arylation of azoles and amides with aryl halides under mild conditions. This highlights its role in promoting coupling reactions in the presence of CuI (Cheng, Sun, Wan, & Sun, 2009).

Synthesis of Heterocyclic Systems

The compound's reactivity with phosphorus reagents was explored by Ali, Assiri, Yahia, and Zahran (2019). They studied the chemical reactivity of this compound towards various phosphorus reagents, leading to the synthesis of novel phosphonochromone, phosphonopyrone, and oxathiaphosphinines (Ali, Assiri, Yahia, & Zahran, 2019).

Antimicrobial Applications

Swarnkar, Ameta, and Vyas (2014) investigated the antimicrobial activity of pyrazole derivatives synthesized from this compound. Their research provides insights into the bioactive potential of compounds derived from this chemical (Swarnkar, Ameta, & Vyas, 2014).

Proton Acceptance Capacity

The capacity of 1-aryl-3-(dimethylamino)prop-2-en-1-ones as proton acceptors due to their terminal dimethylamino groups was studied by Pleier et al. (2003). This research highlights the potential of such compounds in forming intra- and intermolecular hydrogen bonds (Pleier, Herdtweck, Mason, & Thiel, 2003).

Synthesis of N-Channel Thiophene Based Heterocyclic Chalcones

Irfan et al. (2017) focused on the electro-optical properties of chalcone derivatives, including this compound, for their potential use in n-channel charge transport and nonlinear optical properties (Irfan, Al‐Sehemi, Chaudhry, & Muhammad, 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-3-(dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9-4-5-11(14)10(8-9)12(15)6-7-13(2)3/h4-8,14H,1-3H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKLIEIMAOOPBV-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)C=CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)C(=O)/C=C/N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzonitrile](/img/structure/B3033910.png)

![3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile](/img/structure/B3033914.png)

![2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3033916.png)

![3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033919.png)